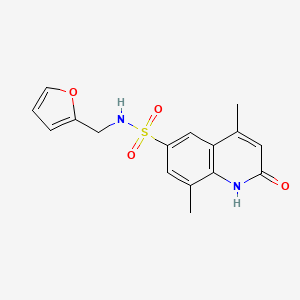
2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (MBTI) is a synthetic compound that has been widely studied for its potential therapeutic applications. MBTI belongs to the class of tetrahydroisoquinoline alkaloids, which are known to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis
Research has shown that methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, undergo a rearrangement process. This process initially forms 5-phenyl-2,3-dihydro-1H-3-benzazepines, which are further reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines upon continued heating in formic acid (McMahon, Thornber, & Ruchirawat, 1982).
β-Adrenergic Activity and Antiaggregatory Effects
A study on the synthesis of an isomer of trimetoquinol revealed significant insights into the β-adrenergic activity and platelet antiaggregatory effects of these compounds. The research found that this isomer possessed less β-adrenergic activity than its counterpart in isolated guinea pig atrial and tracheal preparations. Additionally, the compound was effective as an antiaggregatory agent in human and rabbit platelet-rich plasma, indicating potential therapeutic applications (Miller, Bossart, Mayo, & Feller, 1980).
Role in the Total Synthesis of Morphine
Tetrahydroisoquinoline intermediates play a crucial role in the synthesis of morphine. A study highlighted the preparation of chiral tetrahydroisoquinoline intermediates used in the Rice and Beyerman routes to morphine, emphasizing their importance in the synthetic pathway of this significant pharmaceutical compound (Meuzelaar, Vliet, Maat, & Sheldon, 1999).
Antitubulin and Antiproliferative Activities
Research has demonstrated that substituted tetrahydroisoquinoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. The study explored the effects of substituting the tetrahydroisoquinoline core at different positions, finding that this significantly impacts the compounds' antiproliferative activity. One derivative, in particular, showed enhanced potency against prostate cancer cells, indicating the potential of these compounds in cancer therapy (Dohle, Leese, Jourdan, et al., 2014).
Impact on Radiation Sensitivity in Cancer Cells
A study on the tetrahydroisoquinoline sulfamate microtubule disruptor STX3451 revealed its impact on enhancing the radiation sensitivity of breast cancer cells. Pre-treatment with this compound increased the cytotoxicity of radiation therapy, indicating a potential application in sensitizing cancer cells to radiation (Hargrave, Joubert, Potter, et al., 2022).
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-9-5-4-8-16(17)13-18-11-10-14-6-2-3-7-15(14)12-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAWWJISHUQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)


![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)


![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)
